molecular formula C14H17N3O2S B1345302 Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 910037-27-3

Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate

Cat. No. B1345302
M. Wt: 291.37 g/mol
InChI Key: CBEGYEOZJHWLKV-UHFFFAOYSA-N
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Description

Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate is a compound that belongs to the class of thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds are of significant interest due to their pharmacological properties and potential therapeutic applications.

Synthesis Analysis

The synthesis of related thienopyrimidine derivatives has been explored in various studies. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was used as a starting material to synthesize new pyridothienopyrimidine derivatives through reactions with phenylisothiocyanate and subsequent cyclization under different conditions . Another approach involved a catalytic four-component reaction using ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones, which streamlines the synthesis process by reducing the number of steps and simplifying purification .

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives is characterized by the presence of a thiophene ring fused to a pyrimidine ring. The structural confirmation of synthesized compounds is typically achieved using techniques such as NMR, infrared spectroscopy, mass spectrometry, and elemental analysis .

Chemical Reactions Analysis

Thienopyrimidine derivatives exhibit a range of chemical reactivity. For example, ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl)formimidate reacted with various hydrazines to produce modified thieno[2,3-d]pyrimidines and thieno[2,3-d:4,5-d]dipyrimidin-4-ones . These reactions often involve hydrolysis, hydrazone formation, and displacement reactions to introduce different substituents onto the thienopyrimidine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. The specific properties of Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate are not detailed in the provided papers, but similar compounds have been synthesized and characterized to understand their potential as pharmacophores .

Relevant Case Studies

While the provided papers do not mention specific case studies involving Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate, they do discuss the synthesis and potential applications of related compounds. For instance, certain thienopyrimidine derivatives have been evaluated as dual-action hypoglycemic agents, activating both glucokinase (GK) and PPARγ, demonstrating significant efficacy in lowering glucose levels in mice . These findings suggest that thienopyrimidine derivatives, including Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate, may have potential therapeutic applications.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has shown that derivatives of Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate are key intermediates in the synthesis of diverse heterocyclic structures. For instance, the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines involves reactions of Ethyl 1-amino derivatives with benzoyl isothiocyanate, leading to cyclization to various thioxo derivatives. These cyclization products are further converted into chloro derivatives, showcasing the compound's versatility in synthesizing complex heterocyclic systems (Paronikyan et al., 2016).

Development of Antimicrobial Agents

The antimicrobial properties of derivatives synthesized from Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate have been explored, with some compounds exhibiting significant antistaphylococcal activity. This is evident in studies where 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones were synthesized and tested for their antibacterial properties, highlighting the potential for developing new antimicrobial agents from this chemical framework (Kostenko et al., 2008).

properties

IUPAC Name

ethyl 1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-2-19-14(18)10-3-6-17(7-4-10)13-12-11(5-8-20-12)15-9-16-13/h5,8-10H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEGYEOZJHWLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640414
Record name Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate

CAS RN

910037-27-3
Record name Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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